Hulupinic acid is a naturally occurring organic compound primarily found in the lupulin glands of aged hops (Humulus lupulus). [, ] It belongs to the class of organic compounds known as phloroglucinol derivatives. [] Hulupinic acid is a product of the oxidation of hop beta-acids, specifically colupulone, during the aging process of hops. [, , ] Its presence and concentration increase as hops age. [, ] While hulupinic acid itself does not contribute significantly to the bitterness of beer, it is a key marker of hop age and oxidation, influencing the overall sensory profile of beer. [, ]
Hulupinic acid is formed through a series of oxidation reactions involving the hop beta-acid, colupulone. [, ] Cohulupone is an intermediate product in this oxidative pathway. [] Further oxidation of cohulupone leads to the formation of hulupinic acid. [] The specific reaction conditions and mechanisms involved in these transformations require further investigation.
Hulupinic acid serves as a crucial chemical marker for assessing the age and oxidation levels of hops. [, ] As hops age, their beta-acid content decreases, and hulupinic acid content increases. [] This correlation allows brewers to evaluate the quality and storage conditions of hops, ultimately influencing the flavor profile of beer. [, ] Furthermore, the presence of hulupinic acid in beer, along with other beta-acid transformation products, contributes to the overall bitterness perception. [] While not directly associated with a specific taste, its presence indirectly affects the sensory experience of beer. []
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